molecular formula C21H26ClN3O7 B14773821 Lenalidomide-acetamido-O-PEG2-C2-Cl

Lenalidomide-acetamido-O-PEG2-C2-Cl

Cat. No.: B14773821
M. Wt: 467.9 g/mol
InChI Key: UXQOCWSYXYPMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide-acetamido-O-PEG2-C2-Cl is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation. Its structure comprises three critical components:

  • E3 ligase ligand: Lenalidomide, a derivative of thalidomide with enhanced immunomodulatory properties and improved binding specificity to cereblon (CRBN), a component of the E3 ubiquitin ligase complex .
  • Linker: A polyethylene glycol (PEG2) chain, which provides flexibility and solubility while connecting the ligand to the functional group.
  • Functional group: A terminal chlorinated (C2-Cl) moiety, enabling conjugation to target protein ligands via nucleophilic substitution or click chemistry .

Properties

Molecular Formula

C21H26ClN3O7

Molecular Weight

467.9 g/mol

IUPAC Name

2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C21H26ClN3O7/c22-6-7-30-8-9-31-10-11-32-13-19(27)23-16-3-1-2-14-15(16)12-25(21(14)29)17-4-5-18(26)24-20(17)28/h1-3,17H,4-13H2,(H,23,27)(H,24,26,28)

InChI Key

UXQOCWSYXYPMJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG2-C2-Cl typically involves multiple steps. The process begins with the preparation of lenalidomide, followed by the introduction of the PEG linker and the chlorine atom. The key steps include:

    Bromination: The methyl ester of 2-methyl-3-nitrobenzoic acid is brominated using N-bromosuccinimide in refluxing dichloromethane with UV irradiation.

    Condensation: The brominated product is then reacted with the t-butyl ester of L-glutamine hydrochloride in the presence of triethylamine in refluxing tetrahydrofuran.

    Cyclization: The resulting compound undergoes cyclization to form the core structure of lenalidomide.

    PEGylation: The PEG linker is introduced through a nucleophilic substitution reaction.

    Chlorination: Finally, the chlorine atom is added using a suitable chlorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG2-C2-Cl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the PEG linker or the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide and various alkyl halides are employed for substitution reactions.

Major Products

Scientific Research Applications

Lenalidomide-acetamido-O-PEG2-C2-Cl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancers and autoimmune diseases.

    Industry: Utilized in the development of new materials and drug delivery systems

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₂₇H₃₈ClN₃O₁₀
  • Molecular weight : 600.06 g/mol
  • Purity : ≥95% (HPLC)
  • Storage : Refrigerated (2–8°C) with a 12-month shelf life post-delivery .

This compound is utilized in PROTAC development to degrade disease-causing proteins, particularly in oncology and inflammatory disorders .

Comparison with Similar Compounds

Below is a comparative analysis of Lenalidomide-acetamido-O-PEG2-C2-Cl and structurally/functionally related compounds.

Structural and Functional Comparisons

Parameter This compound Lenalidomide-acetamido-O-PEG3-C2-azide Thalidomide-O-amido-PEG1-C2-NH2 hydrochloride
Core Ligand Lenalidomide Lenalidomide Thalidomide
Linker Length PEG2 PEG3 PEG1
Functional Group Chloride (Cl) Azide (N₃) Amine (NH₂)
Molecular Weight 600.06 518.53 454.86
Solubility Moderate (PEG2 enhances solubility) High (PEG3 and azide improve hydrophilicity) Low (requires acidic buffers)
Conjugation Chemistry Nucleophilic substitution Azide-alkyne cycloaddition Amine coupling (e.g., NHS esters)
Storage Conditions Refrigerated Refrigerated -20°C
Primary Application Oncology (PROTACs) Targeted degradation (bifunctional molecules) Drug delivery, nanocarriers

Key Findings:

Linker Length and Flexibility :

  • PEG2 in this compound balances flexibility and steric hindrance, whereas PEG3 in the azide derivative increases hydrophilicity but may reduce cellular permeability .
  • Shorter linkers (e.g., PEG1 in Thalidomide derivatives) limit applications to drug delivery rather than PROTACs due to reduced spatial accommodation .

Functional Group Utility :

  • The chloride group in this compound supports stable covalent bonds with thiols or amines, ideal for irreversible protein targeting .
  • The azide group in Lenalidomide-acetamido-O-PEG3-C2-azide enables bioorthogonal click chemistry, advantageous for modular PROTAC assembly .

Core Ligand Specificity :

  • Lenalidomide-based compounds exhibit higher CRBN binding affinity and lower neurotoxicity compared to thalidomide analogs, as validated in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.